molecular formula C20H18N4O2 B10926438 2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide

Cat. No.: B10926438
M. Wt: 346.4 g/mol
InChI Key: FNZZGQXDMIXDMM-UHFFFAOYSA-N
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Description

“2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” is a complex organic compound that features a combination of chromen, pyrazole, and cyanide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

    Construction of the chromen ring: This involves a cyclization reaction of a suitable precursor, such as a hydroxyacetophenone derivative, under basic conditions.

    Coupling of the pyrazole and chromen rings: This step may involve a condensation reaction using a suitable coupling agent.

    Introduction of the cyanide group: This can be done via nucleophilic substitution using a cyanide source such as sodium cyanide.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice.

    Purification techniques: Crystallization, distillation, or chromatography.

    Safety measures: Handling of hazardous reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or pyrazole groups.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromen ring.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation products: Oxidized derivatives of the amino or pyrazole groups.

    Reduction products: Reduced chromen derivatives.

    Substitution products: Compounds with substituted cyanide groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Dye Synthesis: The compound can be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which “2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide” exerts its effects depends on its application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access.

    Catalysis: It may act as a ligand, facilitating the formation of a catalytic complex.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-4H-chromen-3-YL cyanide: Lacks the tetrahydro group.

    2-Amino-4-(1-methyl-5-phenyl-1H-pyrazol-3-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL chloride: Contains a chloride group instead of cyanide.

Uniqueness

    Structural Complexity: The combination of chromen, pyrazole, and cyanide groups.

    Unique properties that may lead to novel applications in various fields.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-amino-4-(1-methyl-5-phenylpyrazol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H18N4O2/c1-24-15(12-6-3-2-4-7-12)10-14(23-24)18-13(11-21)20(22)26-17-9-5-8-16(25)19(17)18/h2-4,6-7,10,18H,5,8-9,22H2,1H3

InChI Key

FNZZGQXDMIXDMM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N)C4=CC=CC=C4

Origin of Product

United States

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